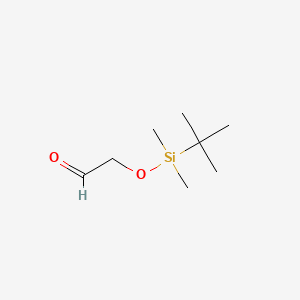

(tert-Butyldimethylsilyloxy)acetaldehyde

Descripción

Overview of Silyl (B83357) Ethers in Organic Synthesis

Silyl ethers are a class of chemical compounds characterized by a silicon atom covalently bonded to an alkoxy group, with the general structure R¹R²R³Si-O-R⁴. wikipedia.org They are most commonly employed as protecting groups for alcohols, a strategy that involves temporarily replacing the reactive hydrogen of a hydroxyl group with a silyl group. fiveable.me This transformation is advantageous because silyl ethers are generally inert to a wide range of reaction conditions under which alcohols would otherwise react, such as with strong bases, organometallic reagents, and certain oxidizing and reducing agents. libretexts.org

The popularity of silyl ethers in organic synthesis stems from the fine-tuning of their stability, which can be modulated by the nature of the substituents on the silicon atom. wikipedia.org For instance, the tert-butyldimethylsilyl (TBS or TBDMS) group is significantly more stable than the trimethylsilyl (B98337) (TMS) group due to the steric bulk of the tert-butyl substituent. This allows for selective protection and deprotection of different hydroxyl groups within the same molecule, a concept known as orthogonal protection. numberanalytics.com The formation of silyl ethers is typically achieved by reacting an alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride) in the presence of a base like imidazole (B134444). wikipedia.org Their removal, or deprotection, is most often accomplished under mild conditions using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions. libretexts.orgnumberanalytics.com

Table 1: Common Silyl Ether Protecting Groups

| Abbreviation | Full Name | Relative Stability |

|---|---|---|

| TMS | Trimethylsilyl | Low |

| TES | Triethylsilyl | Moderate |

| TBS/TBDMS | tert-Butyldimethylsilyl | High |

| TIPS | Triisopropylsilyl | Very High |

Significance of Aldehyde Functionality in Chemical Transformations

The aldehyde functional group, characterized by a carbonyl center bonded to a hydrogen atom and an R group (R-CHO), is one of the most versatile and reactive functionalities in organic chemistry. wikipedia.orgchemistrytalk.org Its significance lies in its susceptibility to a wide array of chemical transformations, making aldehydes key intermediates and building blocks in the synthesis of more complex organic molecules. solubilityofthings.com The polarity of the carbon-oxygen double bond, with an electrophilic carbon atom, is the primary reason for its high reactivity. chemistrytalk.org

Aldehydes readily undergo nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon. numberanalytics.com This class of reactions is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. For example, the reaction of aldehydes with Grignard reagents or organolithium compounds yields secondary alcohols, while reaction with cyanide forms cyanohydrins. chemistrytalk.org Furthermore, aldehydes can be easily oxidized to carboxylic acids using a variety of oxidizing agents or reduced to primary alcohols with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. solubilityofthings.comnumberanalytics.com The aldehyde group can also participate in a range of condensation reactions, such as the Wittig reaction to form alkenes and the aldol (B89426) reaction to form β-hydroxy aldehydes or ketones, which are powerful methods for constructing complex carbon skeletons. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2Si/c1-8(2,3)11(4,5)10-7-6-9/h6H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBFFOKESLAUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400520 | |

| Record name | (tert-Butyldimethylsilyloxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102191-92-4 | |

| Record name | (tert-Butyldimethylsilyloxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(tert-butyldimethylsilyl)oxy]acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyldimethylsilyloxy Acetaldehyde

Direct Synthesis Approaches

The direct synthesis of (tert-Butyldimethylsilyloxy)acetaldehyde predominantly involves the oxidation of the corresponding silyl-protected alcohol, 2-((tert-Butyldimethylsilyl)oxy)ethanol (B27504). The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the silyl (B83357) ether protecting group.

Preparation from 2-Hydroxyacetaldehyde Precursors

The synthesis typically begins with a suitable 2-hydroxyacetaldehyde precursor, most commonly ethylene (B1197577) glycol. The initial step involves the selective protection of one of the hydroxyl groups with a tert-butyldimethylsilyl (TBS) group to form 2-((tert-butyldimethylsilyl)oxy)ethanol. This intermediate is then oxidized to yield the target aldehyde.

One common method for the initial silylation involves reacting ethylene glycol with tert-butyldimethylsilyl chloride (TBS-Cl). lookchem.comchemicalbook.com This reaction can be carried out using a base such as triethylamine (B128534) in a solvent like dichloromethane (B109758) or with sodium hydride in tetrahydrofuran. lookchem.comchemicalbook.com

Utilization of Oxalyl Chloride and Dimethyl Sulfoxide (B87167) (Swern Oxidation)

The Swern oxidation is a widely employed method for the mild oxidation of primary alcohols to aldehydes. This reaction utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) to activate the alcohol, followed by the addition of a hindered base, such as triethylamine, to effect the elimination and formation of the aldehyde. This method is highly effective for converting 2-((tert-butyldimethylsilyl)oxy)ethanol to this compound, offering high yields and avoiding over-oxidation.

Alternative Oxidation Methods for Corresponding Alcohols

Several other oxidation methods are suitable for the conversion of 2-((tert-butyldimethylsilyl)oxy)ethanol to the desired aldehyde, each with its own advantages regarding reaction conditions and selectivity. wikipedia.orgchemistrysteps.comorganic-chemistry.org

Dess-Martin Periodinane (DMP) Oxidation : This method employs a hypervalent iodine reagent, Dess-Martin periodinane, to oxidize primary alcohols to aldehydes under mild, neutral conditions. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.comalfa-chemistry.com The reaction is typically performed at room temperature in chlorinated solvents like dichloromethane and is known for its high efficiency and tolerance of sensitive functional groups. wikipedia.orgorganic-chemistry.org

Tetrapropylammonium Perruthenate (TPAP) Oxidation : TPAP is a catalytic oxidant used in conjunction with a co-oxidant, most commonly N-methylmorpholine N-oxide (NMO). organic-chemistry.orgacsgcipr.orgwikipedia.org This system provides a mild and selective method for oxidizing primary alcohols to aldehydes. organic-chemistry.orguwindsor.canrochemistry.com The reaction is performed in non-aqueous solvents, often in the presence of molecular sieves to prevent the formation of the corresponding carboxylic acid. wikipedia.org

Table 1: Comparison of Oxidation Methods for 2-((tert-butyldimethylsilyl)oxy)ethanol

| Oxidant System | Typical Conditions | Advantages |

|---|---|---|

| Swern Oxidation | Oxalyl chloride, DMSO, Et3N, CH2Cl2, low temperature | High yields, mild conditions, avoids over-oxidation |

| Dess-Martin Periodinane | DMP, CH2Cl2, room temperature | Mild, neutral pH, short reaction times, high chemoselectivity wikipedia.orgorganic-chemistry.org |

| TPAP / NMO | Catalytic TPAP, NMO, CH2Cl2, molecular sieves | Mild, catalytic in TPAP, high selectivity for aldehydes organic-chemistry.orgwikipedia.org |

Protecting Group Strategies for Hydroxyacetaldehyde

The inherent reactivity of the hydroxyl and aldehyde functionalities in hydroxyacetaldehyde necessitates the use of protecting groups during synthesis. The tert-butyldimethylsilyl (TBS) group is a common choice for protecting the hydroxyl moiety due to its stability under a range of conditions and its selective removal. fiveable.metotal-synthesis.com

Tert-Butyldimethylsilyl (TBS) Group Introduction

The introduction of the TBS protecting group onto a hydroxyl function is a fundamental step in the synthesis of this compound from precursors like ethylene glycol. guidechem.com The TBS group offers significant steric bulk, which enhances its stability compared to smaller silyl ethers like the trimethylsilyl (B98337) (TMS) group. fiveable.metotal-synthesis.com This stability allows for subsequent chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol. fiveable.me

A standard and highly effective method for the introduction of the TBS group involves the use of tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of imidazole (B134444) as a base, with dimethylformamide (DMF) as the solvent. organic-chemistry.orgcommonorganicchemistry.comcommonorganicchemistry.com Imidazole acts as a catalyst and a base, facilitating the silylation of the alcohol. total-synthesis.comorganic-chemistry.org This method is widely applicable for the protection of primary and secondary alcohols. commonorganicchemistry.com The reaction proceeds under mild conditions and generally provides high yields of the corresponding silyl ether. organic-chemistry.org The use of DMF as a solvent is common as it effectively dissolves the reagents and facilitates the reaction. organic-chemistry.orgcommonorganicchemistry.com

Table 2: Reagents for TBS Protection of Alcohols

| Reagent | Base | Solvent | Key Features |

|---|---|---|---|

| tert-Butyldimethylsilyl chloride (TBS-Cl) | Imidazole | Dimethylformamide (DMF) | Common, high-yielding for primary and secondary alcohols organic-chemistry.orgcommonorganicchemistry.comcommonorganicchemistry.com |

| tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBS-OTf) | 2,6-Lutidine | Dichloromethane (DCM) | More powerful silylating agent, suitable for hindered alcohols total-synthesis.comcommonorganicchemistry.comyoutube.com |

Synthetic Methodologies Involving this compound

This compound, with the chemical formula (CH₃)₃CSi(CH₃)₂OCH₂CHO, serves as a valuable intermediate in organic synthesis. biosynth.comsigmaaldrich.com Its utility is intrinsically linked to the chemistry of its tert-butyldimethylsilyl (TBS) ether functional group, a widely used protecting group for hydroxyl moieties. This article explores the synthetic methodologies centered on the formation, comparison, and cleavage of this crucial silyl ether.

Catalytic Enhancements in Silylation Reactions

The formation of a tert-butyldimethylsilyl (TBS) ether, the core of synthesizing molecules like this compound, has been significantly advanced through catalysis. While traditional methods using tert-butyldimethylsilyl chloride (TBDMSCl) and a base such as imidazole are robust, catalytic approaches offer milder conditions, enhanced reaction rates, and broader substrate compatibility. organic-chemistry.orgwikipedia.org

Catalytic systems accelerate silylation, permitting the use of less silylating agent and gentler reaction conditions. organic-chemistry.org For example, a commercially available proazaphosphatrane serves as an exceptionally mild and efficient catalyst for the silylation of diverse alcohols and phenols, including those sensitive to acid or base. organic-chemistry.org Another advanced method is the dehydrogenative silylation of alcohols using silanes, catalyzed by tris(pentafluorophenyl)borane, B(C₆F₅)₃, which cleanly produces the silyl ether with dihydrogen as the sole byproduct. organic-chemistry.org The addition of iodine can also markedly accelerate silylation reactions conducted in the presence of N-methylimidazole. organic-chemistry.org Furthermore, recent progress includes transition metal-free, potassium-catalyzed methods for introducing alkoxysilyl groups via C-H bond silylation. nih.gov These catalytic strategies represent a significant improvement, offering greater efficiency and compatibility with complex molecular architectures.

Selective Protection of Primary Hydroxyl Groups

A defining feature of the tert-butyldimethylsilyl (TBS) protecting group is its pronounced selectivity for primary hydroxyl groups over secondary and tertiary ones. researchgate.netnih.govnumberanalytics.com This regioselectivity is a direct consequence of the steric bulk imparted by the tert-butyl substituent on the silicon atom, which hinders its approach to more sterically congested secondary or tertiary alcohol environments. fiveable.me

When a molecule containing multiple hydroxyl groups is treated with TBDMSCl, the reaction occurs preferentially at the least sterically encumbered primary hydroxyl site. researchgate.netfiveable.me This principle is fundamental in the multistep synthesis of complex natural products and carbohydrates, where precise differentiation between various hydroxyl groups is necessary. nih.gov The use of a bulky silyl ether to selectively protect a primary hydroxyl is a key strategy for achieving regioselective protection. numberanalytics.com The enhanced steric profile of reagents like tert-butyldiphenylsilyl (TBDPS) chloride also provides high selectivity for primary alcohols. nih.gov

Comparison with Other Silyl Protecting Groups (e.g., TMS, TES, TIPS, TBDPS)

The TBS group belongs to a family of silyl ethers, each offering a unique balance of steric bulk and electronic properties that govern its stability and application in synthesis. wikipedia.orgnih.gov The strategic selection from among these groups is crucial for designing complex synthetic routes, as it dictates the specific conditions required for their eventual removal. gelest.com

The stability of silyl ethers to hydrolysis under acidic or basic conditions varies widely. wikipedia.org Trimethylsilyl (TMS) is the least hindered and most easily cleaved group, often removed under very mild conditions. fiveable.meyoutube.com The triethylsilyl (TES) group provides a moderate level of stability, greater than TMS but lower than TBS. wikipedia.orggelest.com The TBS group is significantly more robust, being about 10⁴ times more stable to hydrolysis than TMS, which allows it to withstand a broader array of reaction conditions. organic-chemistry.org For even greater stability, chemists turn to the highly hindered triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) groups. gelest.com The TIPS group is exceptionally bulky, while the TBDPS group exhibits notable stability toward acidic environments. gelest.com This well-defined stability hierarchy enables orthogonal protection strategies, where different silyl groups can be selectively removed from a single molecule at different synthetic stages. nih.gov

| Silyl Group | Abbreviation | Key Features | Relative Acidic Stability wikipedia.org |

|---|---|---|---|

| Trimethylsilyl | TMS | Highly labile, sensitive to mild acid and base. | 1 |

| Triethylsilyl | TES | Intermediate stability, useful for selective deprotection schemes. gelest.com | 64 |

| tert-Butyldimethylsilyl | TBS/TBDMS | Broadly applicable, stable to many reagents, readily cleaved by fluoride (B91410). thieme-connect.com | 20,000 |

| Triisopropylsilyl | TIPS | Very sterically hindered, offering high stability. gelest.com | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | Highly stable, especially under acidic conditions. gelest.com | 5,000,000 |

Strategies for Selective Deprotection of Silyl Ethers

The selective cleavage of a silyl ether is a critical step that unmasks the hydroxyl group for further transformation. A wide variety of reagents and conditions have been developed to achieve this with high selectivity, especially in molecules bearing multiple, distinct silyl ethers. wikipedia.orgacs.org

The most common method for cleaving silicon-oxygen bonds involves fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF). nih.govfiveable.me However, achieving selectivity often requires more specialized conditions that exploit the inherent differences in steric and electronic properties among silyl groups. wikipedia.org For instance, a less hindered primary TBS ether can be cleaved in the presence of a more hindered secondary TBS ether, or a TBS group can be removed while a more stable TIPS group remains intact. organic-chemistry.orgacs.org

Several classes of reagents are employed for selective deprotection:

Fluoride-Based Reagents : Aqueous fluorosilicic acid (H₂SiF₆) is effective for the selective cleavage of TBDMS ethers in the presence of TIPS ethers. acs.org

Catalytic Systems : Mild and selective deprotection of aliphatic TBS ethers can be achieved using catalytic amounts of sodium tetrachloroaurate(III) dihydrate, which tolerates aromatic TBS, TIPS, and TBDPS ethers. thieme-connect.com Similarly, a combination of zinc bromide (ZnBr₂) and N-chlorosuccinimide offers a rapid and selective protocol for TBS removal. as-pub.comenpress-publisher.com

Acidic and Other Reagents : Catalytic quantities of acetyl chloride in methanol (B129727) or N-iodosuccinimide in methanol can effect deprotection. organic-chemistry.orgenpress-publisher.com Oxidizing agents like Oxone in aqueous methanol can selectively cleave primary TBDMS ethers over secondary or tertiary ones. organic-chemistry.org

| Reagent(s) | Selectivity Noted |

|---|---|

| Sodium Tetrachloroaurate(III) thieme-connect.com | Cleaves aliphatic TBS in the presence of aromatic TBS, TIPS, and TBDPS ethers. |

| Fluorosilicic Acid (H₂SiF₆) acs.org | Cleaves TBDMS in the presence of TIPS ethers. |

| N-Iodosuccinimide / Methanol organic-chemistry.org | Selectively deprotects TBDMS ethers of alcohols over those of phenols. |

| Oxone / Aqueous Methanol organic-chemistry.org | Cleaves primary TBDMS ethers in the presence of secondary and tertiary TBDMS ethers. |

| ZnBr₂ / N-chlorosuccinimide as-pub.comenpress-publisher.com | Provides a rapid and selective method for TBS deprotection. |

| Acetyl Chloride / Methanol organic-chemistry.org | An efficient method for cleaving TBDMS and TBDPS ethers. |

Reactivity and Reaction Pathways of Tert Butyldimethylsilyloxy Acetaldehyde

Nucleophilic Additions to the Aldehyde Moiety

The aldehyde functional group in (tert-butyldimethylsilyloxy)acetaldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to its application as a C2 building block in the synthesis of complex organic molecules. Key among these transformations are aldol (B89426) and Henry (nitroaldol) reactions, where the stereocontrol imparted by the α-silyloxy group is of paramount importance.

Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation, and aldehydes bearing α-heteroatoms, such as this compound, are valuable substrates in this context due to their potential for high stereocontrol. The stereochemical course of aldol additions to such aldehydes is influenced by factors including the nature of the enolate, the Lewis acid employed, and the potential for chelation.

Stereoselective aldol additions involving α-alkoxy and α-silyloxy aldehydes have been extensively studied to understand the factors governing 1,2-asymmetric induction. The stereochemical outcome is often rationalized using models that consider steric and electronic effects, as well as the potential for the reaction to proceed through "open" or "closed" transition states. In the case of α-silyloxy aldehydes, the bulky tert-butyldimethylsilyl (TBS) group can exert significant steric influence on the approaching nucleophile, thereby directing the formation of one stereoisomer over another. The choice of Lewis acid is also critical in modulating the reactivity and selectivity of these reactions.

The oxygen atom of the tert-butyldimethylsilyloxy group can act as a Lewis basic site, allowing for the formation of a chelate with a suitable Lewis acid and the aldehyde oxygen. This chelation rigidifies the transition state, leading to a more predictable and often higher degree of stereoselectivity. Lewis acids such as titanium tetrachloride (TiCl₄) and tin(IV) chloride (SnCl₄) are known to be effective chelating agents in aldol reactions of α- and β-alkoxy aldehydes. In such chelation-controlled additions, the nucleophile typically attacks from the less hindered face of the rigid, chelated intermediate, leading to the formation of the syn-aldol product. In contrast, non-chelating Lewis acids like boron trifluoride (BF₃) often lead to the formation of the anti-aldol product, presumably through a non-chelated, open transition state where dipole-dipole interactions and steric effects are the primary controlling elements. While these principles are well-established for related α-alkoxy aldehydes, specific studies detailing chelation-controlled additions with this compound are not extensively documented in the surveyed literature.

The substrate scope and diastereoselectivity of aldol reactions involving α-silyloxy aldehydes are dependent on the specific reaction partners and conditions. For instance, in Mukaiyama aldol reactions of β-silyloxy aldehydes, it has been observed that smaller silyl (B83357) protecting groups can lead to higher 1,3-anti-selectivity. nsf.gov This suggests that the steric bulk of the silyl group plays a crucial role in determining the facial selectivity of the nucleophilic attack. While detailed systematic studies on the substrate scope for this compound in aldol reactions are limited in the available literature, it is a versatile reagent used in the total synthesis of several complex natural products, where it acts as both an aldol donor and acceptor. sigmaaldrich.comsigmaaldrich.com

Henry (Nitroaldol) Reactions

The Henry, or nitroaldol, reaction is a powerful method for the formation of carbon-carbon bonds and the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. wikipedia.orgpsu.edu The reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.

Recent advancements in organocatalysis have enabled the development of highly stereoselective tandem reactions. This compound has been successfully employed in an organocatalytic asymmetric Michael-Henry reaction sequence for the synthesis of carbohydrate derivatives. pnas.org In this sequence, the aldehyde first participates in an anti-selective Michael addition to a nitroolefin, catalyzed by a primary amine-thiourea catalyst. The resulting γ-nitroaldehyde then undergoes an intramolecular Henry reaction, catalyzed by a tertiary amine, to furnish highly functionalized cyclic products with excellent stereocontrol.

A study by Barbas and coworkers demonstrated the utility of this compound in a one-pot, three-component Michael-Henry reaction with β-nitrostyrene. pnas.org The reaction sequence, catalyzed by a combination of a chiral primary amine-thiourea and a tertiary amine, afforded complex carbohydrate-like structures with high diastereo- and enantioselectivity. The initial Michael addition was found to be highly anti-selective, and the subsequent intramolecular Henry reaction proceeded with high stereocontrol, which was largely influenced by the stereochemistry of the nitroalkane intermediate. pnas.org

| Entry | Catalyst System | Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Primary Amine-Thiourea A + Triethylamine (B128534) | CH₂Cl₂, 30 °C, 1 h | 85 | >20:1 | 98 |

The data from this study highlights the efficacy of this organocatalytic cascade in constructing multiple stereocenters in a single operation, starting from the relatively simple this compound. The high levels of stereocontrol are a testament to the directing effect of the tert-butyldimethylsilyloxy group and the well-defined transition states enforced by the chiral organocatalysts.

Catalyst Control vs. Substrate Control in Henry Reactions

The Henry (or nitroaldol) reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. The stereochemical outcome of this reaction, particularly when creating new stereocenters, can be directed by either the inherent stereochemical biases of the substrate (substrate control) or by the influence of a chiral catalyst (catalyst control). uwindsor.ca

In the context of aldehydes like this compound, substrate control would rely on the steric and electronic properties of the bulky tert-butyldimethylsilyl (TBS) ether group to influence the facial selectivity of the incoming nitroalkane nucleophile. However, achieving high levels of diastereoselectivity through substrate control alone can be challenging. uwindsor.ca

Modern synthetic methods increasingly rely on catalyst control to achieve high stereoselectivity. Chiral metal complexes and organocatalysts are designed to create a specific chiral environment around the reactants, directing the nucleophilic attack to one face of the aldehyde. For instance, chiral copper(II) complexes have been developed that can effectively catalyze the Henry reaction with high enantioselectivity. mdpi.com The choice of the catalyst's counter-anion can even influence whether the reaction yields the β-nitroalcohol or proceeds to dehydration to form a β-nitrostyrene. mdpi.com This catalytic approach overrides the weaker directing effects of the substrate, allowing for predictable and high levels of stereochemical control.

Table 1: Factors Influencing Stereoselectivity in the Henry Reaction

| Control Element | Description | Key Factors | Expected Outcome |

|---|---|---|---|

| Substrate Control | Stereochemical outcome is determined by the inherent structural features of the reactants. | Steric hindrance of substituents (e.g., TBS group), chelation possibilities. | Modest to good diastereoselectivity, dependent on substrate structure. |

| Catalyst Control | Stereochemical outcome is dictated by a chiral catalyst. | Catalyst structure (e.g., chiral ligands, metal center), catalyst loading, solvent, temperature. | High diastereo- and enantioselectivity, predictable stereochemistry based on catalyst design. |

Baylis-Hillman Reactions

The Baylis-Hillman reaction is a versatile carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst like a tertiary amine (e.g., DABCO) or a phosphine (B1218219). wikipedia.orgorganic-chemistry.org The reaction results in the formation of a densely functionalized allylic alcohol, a valuable synthetic intermediate. nrochemistry.com

The general mechanism involves three key steps:

Michael Addition: The nucleophilic catalyst adds to the β-position of the activated alkene, generating a zwitterionic enolate. princeton.edu

Aldol Addition: The enolate attacks the carbonyl carbon of the aldehyde, such as this compound, forming a new carbon-carbon bond and a tetrahedral intermediate. nrochemistry.com

Elimination: A proton transfer followed by the elimination of the catalyst regenerates the double bond and yields the final allylic alcohol product. princeton.edu

This reaction is known for its high atom economy but can be notoriously slow. wikipedia.org The reactivity of the aldehyde is a crucial factor, and aldehydes like this compound are suitable substrates. Intramolecular versions of the Baylis-Hillman reaction have also been developed, providing a pathway to carbocyclic and heterocyclic compounds where an aldehyde moiety acts as the internal electrophile. nrochemistry.comnih.gov

Grignard Reagent Additions

The addition of Grignard reagents (organomagnesium halides, R-MgX) to aldehydes is a fundamental and highly effective method for forming new carbon-carbon bonds and synthesizing secondary alcohols. chemguide.co.uk The carbon atom bonded to magnesium in a Grignard reagent is highly nucleophilic and readily attacks the electrophilic carbonyl carbon of an aldehyde. masterorganicchemistry.com

The reaction with this compound proceeds in a two-step sequence:

Nucleophilic Addition: The Grignard reagent adds across the carbon-oxygen double bond of the aldehyde. This forms a magnesium alkoxide intermediate where the alkyl group from the Grignard reagent is attached to the former carbonyl carbon. doubtnut.com

Acidic Workup: The intermediate is treated with a dilute acid (e.g., H₃O⁺) to protonate the alkoxide, yielding the final secondary alcohol product. vedantu.com

For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would produce 1-(tert-butyldimethylsilyloxy)propan-2-ol. This reaction provides a straightforward and efficient route to a wide range of β-silyloxy alcohols.

Michael Reactions

Asymmetric Anti-Michael Reactions with Nitroolefins

The Michael reaction, or conjugate addition, is a crucial method for carbon-carbon bond formation. In the context of this compound, it can act as a nucleophile (after conversion to an enolate or enamine) that adds to a Michael acceptor, such as a nitroolefin. Asymmetric variants of this reaction, particularly those yielding anti-diastereomers, are of significant interest.

Research has shown that highly anti-selective asymmetric Michael reactions between functionalized aldehydes and nitroolefins can be achieved using chiral organocatalysts. documentsdelivered.com Specifically, a primary amine/thiourea (B124793) catalyst has been successfully employed for this transformation. documentsdelivered.comnih.gov The proposed mechanism involves the formation of a chiral enamine intermediate from the aldehyde and the primary amine catalyst. This enamine then attacks the nitroolefin. The stereochemistry of the approach is controlled by the chiral catalyst, which shields one face of the enamine, leading to high diastereo- and enantioselectivity. orgsyn.org The resulting Michael adduct can be a valuable precursor for synthesizing complex chiral molecules. researchgate.net

Table 2: Organocatalyzed Asymmetric Michael Addition to Nitroolefins

| Catalyst Type | Role of Catalyst | Key Intermediate | Typical Selectivity |

|---|---|---|---|

| Diarylprolinol Silyl Ether | Forms a chiral enamine and activates the nitroolefin. | Chiral enamine | High enantioselectivity (up to >99% ee). |

| Primary Amine/Thiourea | Bifunctional activation: amine forms enamine, thiourea activates nitroolefin via H-bonding. | Chiral enamine | High diastereoselectivity (anti) and enantioselectivity. documentsdelivered.com |

| α,β-Dipeptides | Acts as a chiral organocatalyst to facilitate the asymmetric addition. | Chiral enamine | Good to excellent diastereo- and enantioselectivity. researchgate.net |

Role as an Aldol Donor and Acceptor

This compound is a uniquely versatile participant in aldol reactions, capable of acting as both an aldol donor and an aldol acceptor. sigmaaldrich.com

As an Aldol Donor: The α-carbon of this compound is enolizable. In the presence of a base or an amine organocatalyst (like proline), it can form an enolate or enamine, respectively. This nucleophilic species can then attack the carbonyl group of another aldehyde (the acceptor), forming a β-hydroxy aldehyde adduct. Its use as a "silyloxy glyco-aldehyde donor" has been highlighted in the construction of erythrose architecture, demonstrating its utility in carbohydrate synthesis. princeton.edu

As an Aldol Acceptor: The electrophilic carbonyl carbon of this compound can be attacked by a pre-formed enolate or an enamine derived from another carbonyl compound (the donor). This flexibility is crucial in cross-aldol reactions where controlling which molecule acts as the donor and which as the acceptor is essential to avoid self-condensation. princeton.edu

This dual reactivity has been exploited in the stereocontrolled synthesis of erythrose, a four-carbon monosaccharide, where the aldehyde serves as a key C₂ building block. sigmaaldrich.com

Cyclization Reactions

The reactive aldehyde functionality of this compound makes it a valuable component in substrates designed for intramolecular cyclization reactions. When tethered to a suitable nucleophilic partner, the aldehyde can act as the electrophile to close a ring.

One example of such a transformation is the intramolecular Baylis-Hillman reaction. If the this compound moiety is part of a larger molecule containing an activated alkene, a phosphine or amine catalyst can initiate a cyclization to form functionalized cyclopentenols or cyclohexenols. nih.gov

Furthermore, domino reactions involving an initial intermolecular reaction followed by an intramolecular cyclization can create complex cyclic architectures. For instance, a domino Michael/intramolecular aldol reaction sequence can be used to construct bicyclic systems. orgsyn.org In such a sequence, an aldehyde could first participate in a Michael addition, and the resulting intermediate could then undergo an intramolecular aldol condensation where the aldehyde group is attacked by an enolate formed elsewhere in the molecule, leading to the formation of a new ring. orgsyn.org

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder (HDA) reaction is a powerful cycloaddition for the synthesis of six-membered heterocycles. In this context, aldehydes function as heterodienophiles, reacting with electron-rich dienes to form dihydropyran systems. illinois.edu The reaction is often catalyzed by Lewis acids, which activate the aldehyde towards nucleophilic attack by the diene. illinois.edu While this compound is a viable substrate for such transformations, its specific applications are often discussed within the broader context of reactions involving simple aldehydes.

Enantioselective HDA reactions are crucial for the construction of chiral, non-racemic heterocyclic compounds. These reactions typically employ activated, electron-rich dienes such as Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) or Rawal's diene (1-dimethylamino-3-silyloxy-1,3-butadiene) in the presence of a chiral catalyst. illinois.edursc.orgtcichemicals.com The reaction of an aldehyde with these dienes can yield highly functionalized dihydropyranone products with excellent stereocontrol at multiple newly formed chiral centers. illinois.edu The development of catalytic asymmetric versions has been a significant area of research, leading to a variety of effective catalyst systems capable of inducing high levels of enantioselectivity. nih.gov

A range of catalyst systems has been developed to promote enantioselective HDA reactions of aldehydes. These can be broadly categorized as chiral Lewis acids and chiral hydrogen-bonding catalysts. Chiral Lewis acids, derived from metals such as titanium, copper, ytterbium, and rhodium complexed with chiral ligands, activate the aldehyde by coordinating to the carbonyl oxygen, lowering its LUMO energy and providing a chiral environment to direct the approach of the diene. illinois.edursc.orgnih.gov Alternatively, metal-free organocatalysis using chiral diols, such as TADDOLs, has been shown to effectively catalyze HDA reactions through hydrogen bonding, activating the aldehyde dienophile and promoting highly enantioselective cycloadditions. nih.gov

| Catalyst Type | Example Catalyst/Ligand | Diene Type | Typical Outcome |

| Chiral Lewis Acid | (R)-BINOL-Ti(IV) Complex | Danishefsky-type Diene | High enantioselectivity for dihydropyranone products. researchgate.net |

| Chiral Lewis Acid | Yb(III)-BINAMIDE Complex | Danishefsky-type Diene | Highly diastereo- and enantioselective, proceeding in an exo-selective mode. nih.gov |

| Chiral Lewis Acid | Dirhodium(II) Carboxamidates | Rawal's Diene | Excellent enantiomeric excess (up to 99% ee) for corresponding dihydropyranones. rsc.org |

| Chiral Lewis Acid | Bis(oxazoline)-Cu(II) Complex | Danishefsky's Diene | Good yields and enantiomeric excess (up to 72% ee) after acid workup. nih.gov |

| Hydrogen-Bonding | TADDOL derivatives | Rawal's Diene | Effective catalysis for a variety of aldehydes, yielding products with high enantiomer ratios. nih.gov |

Silatropic Carbonyl Ene Cyclizations

A unique and powerful transformation available to α-silyloxy aldehydes like this compound is the silatropic carbonyl ene cyclization. acs.orgnih.gov This process involves a silicon-tethered intramolecular allyl transfer. nih.gov In this reaction, a silicon atom bearing an allyl group is attached to the oxygen of the aldehyde. The reaction proceeds thermally, without the need for a Lewis acid catalyst, and involves the transfer of the silyl group to the aldehyde oxygen concurrent with the allylation of the carbonyl carbon. acs.org These cyclizations are noted for being both stereospecific and highly stereoselective, making them valuable for the synthesis of complex polyhydroxylated structures such as pseudosugars and dihydroxypiperidines. acs.orgnih.govnih.gov

Reactions Involving the Silyloxy Group

The tert-butyldimethylsilyl (TBDMS) ether in this compound is more than a simple protecting group; its chemical properties allow for its strategic removal and its steric and electronic nature can profoundly influence the reactivity of adjacent functional groups.

Deprotection Strategies for Hydroxyl Regeneration

The TBDMS group is valued for its stability under a wide range of reaction conditions, yet it can be removed reliably to regenerate the parent hydroxyl group. The cleavage of the silicon-oxygen bond is most commonly achieved using a source of fluoride (B91410) ions, owing to the high strength of the silicon-fluoride bond. Acidic conditions are also widely employed. The choice of reagent can be tailored to the specific substrate to ensure chemoselectivity, allowing the TBDMS group to be cleaved in the presence of other protecting groups. organic-chemistry.org

| Reagent Class | Example Reagent(s) | Typical Conditions | Notes |

| Fluoride-Based | Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature | The most common method; can be basic, leading to side reactions in sensitive substrates. gelest.comiwu.edu |

| Fluoride-Based | Hydrofluoric acid (HF) or HF-Pyridine | Acetonitrile or THF, 0 °C to RT | Effective but requires careful handling due to the corrosive nature of HF. gelest.com |

| Acid-Based | Acetyl chloride in Methanol (B129727) | Dry MeOH, 0 °C to RT | Mild and convenient method that tolerates many other protecting groups. organic-chemistry.org |

| Lewis Acid | Iron(III) tosylate (Fe(OTs)₃) | Methanol, Room Temperature | Catalytic, mild, and chemoselective; does not cleave TBDPS or Boc groups. iwu.edu |

| Oxidative | Oxone in aqueous Methanol | 50% aq. MeOH, Room Temperature | Chemoselectively cleaves primary TBDMS ethers in the presence of secondary ones. organic-chemistry.org |

| Halogen-Based | N-Iodosuccinimide (NIS) | Methanol, 0 °C to RT | Catalytic amounts are sufficient; selective for alcoholic TBDMS ethers over phenolic ones. organic-chemistry.org |

| Tin-Based | Stannous chloride (SnCl₂) | Ethanol or solvent-free (microwave) | A mild and rapid method, particularly under microwave irradiation. niscpr.res.in |

Influence of Silyl Group on Reactivity and Selectivity in Glycosylations

In carbohydrate chemistry, protecting groups play a critical role in modulating the reactivity and stereoselectivity of glycosylation reactions. nih.gov Silyl ethers, such as TBDMS, are generally classified as "arming" protecting groups. beilstein-journals.org Compared to electron-withdrawing acyl groups (e.g., acetate, benzoate), which "disarm" a glycosyl donor by destabilizing the developing positive charge at the anomeric center, the less electron-withdrawing nature of silyl ethers enhances the reactivity of the donor. beilstein-journals.org

Furthermore, the significant steric bulk of the TBDMS group can exert profound control over the stereochemical outcome of a glycosylation. semanticscholar.orgresearchgate.net When placed at specific positions on a pyranose ring, bulky silyl groups can influence the ring's conformational equilibrium. researchgate.net This conformational locking can restrict the trajectory of the incoming glycosyl acceptor, leading to high facial selectivity and the preferential formation of either the α- or β-glycosidic linkage. For instance, cyclic silylene protecting groups like the di-tert-butylsilylene (DTBS) group have been shown to enforce conformations that lead to excellent stereoselectivity in glycosylation reactions, an effect attributed to both steric hindrance and through-space electronic effects. nih.govbeilstein-journals.org

Other Notable Transformations

Beyond its use in common synthetic strategies, this compound and related α-silyloxy aldehydes are involved in several other significant chemical transformations. These reactions highlight the unique reactivity imparted by the silyloxy group adjacent to the aldehyde carbonyl.

One-Pot Syntheses of α-Siloxy-Weinreb Amides from Aldehydes

A significant transformation involving aldehydes is their conversion into α-siloxy-Weinreb amides. A one-pot method for this synthesis has been developed utilizing N,O-dimethylhydroxylamine and a masked acyl cyanide (MAC) reagent that bears a tert-butyldimethylsilyl group. organic-chemistry.orgnih.gov This approach is a notable advancement as the conventional synthesis of these amides typically requires multiple steps, including the protection of the hydroxyl group and activation of the carbonyl group. organic-chemistry.org

The one-pot synthesis effectively circumvents a competitive side reaction that could lead to the formation of N-methoxy-N-methyl-2-amino-1-siloxymalononitrile. nih.govacs.org The choice of base was found to be critical for the success of the reaction. For aromatic aldehydes, 4-dimethylaminopyridine (B28879) (DMAP) proved to be an effective base, while imidazole (B134444) was found to be superior for aliphatic and conjugated aldehydes. organic-chemistry.org The use of ether as a solvent further optimized the reaction yields for nonaromatic aldehydes. acs.orgdatapdf.com

Table 1: Optimized Conditions for the One-Pot Synthesis of α-Siloxy-Weinreb Amides

| Aldehyde Type | Base | Solvent |

| Aromatic | DMAP | Acetonitrile |

| Nonaromatic | Imidazole | Ether |

Ring Fragmentation Reactions

While direct ring fragmentation of this compound is not extensively documented, a notable transformation is the ring fragmentation leading to the formation of aldehydes with α-silyloxy substituents. A key example is the Lewis acid-induced ring fragmentation of cyclic γ-oxy-β-hydroxy-α-diazo carbonyl compounds. acs.org

These fragmentation reactions are significant as they can generate complex, functionalized molecules that would be challenging to synthesize through other methods. The precursors for these reactions are typically prepared by the addition of lithiated α-diazo carbonyls to α-oxy ketones. acs.org Research in this area has indicated that a strongly donating silyloxy group is crucial for the effective fragmentation that leads to the formation of complex macrocyclic systems. researchgate.net This highlights the importance of the electronic properties of the silyloxy group in facilitating such transformations.

Oxidative C-C Bond Cleavage of Aldehydes

The oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group is a known transformation for certain classes of molecules. However, specific examples detailing the oxidative C-C bond cleavage of this compound are not extensively reported in the scientific literature.

In a broader context, the oxidative C-C bond cleavage of aldehydes, in general, can be achieved under various conditions, often mediated by transition metals or through photoredox catalysis. usu.edudtu.dk For instance, the cleavage of α,β-epoxy ketones can lead to the formation of aldehydes and carboxylic acids through oxidative C-C bond cleavage. nih.gov These reactions typically proceed through radical intermediates or involve the formation of unstable dioxetane-type structures. The presence of the α-silyloxy group in this compound would likely influence the reaction pathway of such a cleavage, potentially through electronic effects or by directing the approach of reagents. However, without specific studies on this substrate, the exact nature of its reactivity in oxidative C-C bond cleavage remains a subject for further investigation.

Applications in Complex Molecule Synthesis and Natural Product Total Synthesis

The structural complexity and biological activity of marine natural products make them compelling targets for total synthesis. (tert-Butyldimethylsilyloxy)acetaldehyde has proven instrumental in the assembly of core heterocyclic systems common to this class of molecules.

The tetrahydropyran (B127337) ring is a ubiquitous structural motif in a vast number of marine natural products. The synthesis of this heterocyclic system with precise control over stereochemistry is a critical challenge in organic synthesis. This compound has been effectively employed as a key reactant in the construction of these vital subunits. sigmaaldrich.com A prominent strategy involves its use as a dienophile in asymmetric hetero-Diels-Alder reactions. This powerful cycloaddition reaction allows for the formation of the tetrahydropyran ring and the simultaneous installation of multiple stereocenters with high enantioselectivity. The reaction between a diene and this compound, often catalyzed by a chiral Lewis acid, directly yields a functionalized dihydropyran, which can be readily converted to the desired saturated tetrahydropyran core.

A specific application of this compound in marine natural product synthesis is demonstrated in the total synthesis of (-)-Dactylolide. In this context, the aldehyde serves as a crucial component for establishing the absolute stereochemistry of the embedded tetrahydropyran ring. sigmaaldrich.com The key transformation is a catalytic asymmetric Jacobsen hetero-Diels-Alder reaction. In this step, this compound reacts with a suitable diene, guided by a chiral chromium-based catalyst, to form the central tetrahydropyran structure of the molecule with exceptional stereocontrol. This reaction highlights the utility of the aldehyde in building complex chiral frameworks from simple, achiral precursors.

Table 1: Key Reactions in (-)-Dactylolide Synthesis

| Reaction Type | Role of this compound | Key Outcome |

| Jacobsen Hetero-Diels-Alder | Dienophile | Stereocontrolled formation of the tetrahydropyran core |

Synthetic Glycobiology and Carbohydrate Derivatives

Synthetic glycobiology aims to understand and engineer carbohydrates and their derivatives for new applications. This compound is recognized as a versatile reagent in this field due to its ability to act as a two-carbon building block for the stereocontrolled synthesis of simple sugars and their analogues. sigmaaldrich.com

Erythrose, a four-carbon monosaccharide, is a fundamental building block in carbohydrate chemistry. This compound plays a unique dual role in a stereocontrolled synthesis of this sugar. It can function as both an aldol (B89426) donor, by forming an enolate at the carbon alpha to the aldehyde, and as an aldol acceptor, where the aldehyde itself is attacked by a nucleophile. sigmaaldrich.com This bifunctionality allows for a self-condensation or a sequential aldol reaction strategy, providing a concise pathway to the four-carbon backbone of erythrose with defined stereochemistry. Proline-catalyzed asymmetric aldol reactions, for instance, represent a common method where such transformations can be achieved with high enantioselectivity. researchgate.net

Table 2: Aldol Reactivity of this compound

| Role | Reactive Site | Product Type |

| Aldol Donor | α-Carbon (as enolate) | Elongated carbonyl compound |

| Aldol Acceptor | Carbonyl Carbon | β-Hydroxy carbonyl compound |

Total Synthesis of Biologically Active Compounds

The strategic incorporation of this compound has been instrumental in the successful total syntheses of a range of complex natural products. Its utility is particularly evident in the construction of key fragments and the stereocontrolled formation of new chiral centers.

(+)-Ambruticin

In the synthesis of the potent antifungal agent (+)-Ambruticin, a derivative of the target aldehyde, 2-(tert-butyldimethylsilyloxy)propanal, plays a crucial role in the formation of a key tetrahydropyran (THP) ring. This transformation is achieved through a Prins cyclization reaction with a homoallylic alcohol. The silyl (B83357) ether provides essential steric bulk and electronic properties that influence the stereochemical outcome of the cyclization, leading to the desired all-equatorial substitution pattern on the THP ring. While this specific synthesis utilizes the propanal derivative, it highlights the general strategy of employing silyloxy aldehydes in the construction of complex cyclic ethers.

(-)-Laulimalide

The total synthesis of (-)-Laulimalide, a potent microtubule-stabilizing agent, often involves the construction of a dihydropyran ring. While some syntheses have utilized alternative reagents like tert-butyldimethylsilyl vinyl ether, the strategic use of this compound in an aldol or related reaction to introduce the C20-C21 fragment is a viable and documented approach. This strategy allows for the direct installation of the required oxygenation pattern and sets the stage for subsequent ring-closing metathesis or other cyclization strategies to form the dihydropyran ring.

(-)-Salinosporamide A

The synthesis of the proteasome inhibitor (-)-Salinosporamide A presents a significant stereochemical challenge with its densely functionalized bicyclic core. Diastereoselective aldol reactions are a cornerstone of many synthetic approaches to this molecule. The use of this compound as an electrophile in such a reaction allows for the controlled formation of a key carbon-carbon bond, establishing the stereochemistry at a crucial position. The bulky tert-butyldimethylsilyl protecting group plays a critical role in directing the facial selectivity of the nucleophilic attack on the aldehyde, leading to the desired stereoisomer.

(+)-Leucascandrolide A

The elegant total synthesis of the marine macrolide (+)-Leucascandrolide A by Carreira and coworkers features the strategic use of a related aldehyde, (2S)-2-(tert-butyldimethylsilyloxy)propanal. This chiral aldehyde is employed in a highly diastereoselective addition reaction of a zinc alkynilide. This key step establishes a propargyl alcohol moiety with excellent stereocontrol, which is a crucial intermediate for the construction of one of the tetrahydropyran rings embedded in the macrolactone structure. The tert-butyldimethylsilyl group is essential for achieving the high level of stereochemical induction observed in this reaction.

(+)-Discodermolide

The assembly of the complex polyketide (+)-Discodermolide, a potent microtubule-stabilizing agent, has been a benchmark for the power of aldol chemistry. In the highly convergent synthesis developed by Paterson and coworkers, various chiral aldehydes are utilized to construct the different fragments of the molecule. While not explicitly the title compound, the synthesis of the C1-C6 fragment relies on an aldehyde with a protected hydroxyl group at the C2 position. This general strategy of using protected hydroxyaldehydes in boron-mediated aldol reactions is central to establishing the intricate stereochemistry of the polypropionate backbone of discodermolide.

Intermediates for Fostriecin, Callystatin A, and Ratjadone

The utility of this compound and its derivatives extends to the synthesis of key intermediates for other complex natural products.

Chiral Building Blocks and Intermediates

This compound serves as a versatile precursor for the synthesis of enantio-enriched C3 building blocks, which are fundamental components of many polyketide natural products and carbohydrates. The compound's utility stems from its role as a protected C2 aldehyde, enabling its participation in key carbon-carbon bond-forming reactions, most notably aldol additions.

In a typical synthetic strategy, this compound can function as an aldol acceptor. Reaction with a chiral enolate or an achiral enolate in the presence of a chiral catalyst leads to the formation of a β-hydroxy-α-(tert-butyldimethylsilyloxy) carbonyl compound. This product is a protected form of a glyceraldehyde derivative, a quintessential C3 building block. The bulky tert-butyldimethylsilyl (TBS) protecting group not only prevents unwanted side reactions of the hydroxyl group but also influences the stereochemical outcome of the aldol reaction, often enhancing diastereoselectivity.

For example, the lithium enolate of a ketone can add to this compound to yield a protected 1,2-diol mono-silyl ether. Subsequent functional group manipulations of the ketone moiety can furnish a variety of useful C3 synthons, where the stereochemistry of the newly formed carbinol center is controlled by the reaction conditions and any chiral auxiliaries used. This approach provides a reliable route to chiral, protected glyceraldehydes and related three-carbon intermediates.

The application of this compound in the direct synthesis of highly functionalized hydropentalenes is not extensively documented in the scientific literature. Synthetic routes to these complex bicyclic systems typically involve strategies such as Pauson-Khand reactions, Nazarov cyclizations, or intramolecular aldol condensations of more elaborate precursors. While the aldehyde functionality of this compound could theoretically be incorporated into a larger molecule destined for hydropentalene synthesis, its specific use as a key starting material for this purpose has not been a focus of reported synthetic methodologies.

This compound is a useful starting material for the construction of substituted furanones, particularly those bearing a hydroxymethyl or protected hydroxymethyl group at the 5-position. The synthesis can be achieved through a convergent strategy involving an initial aldol reaction followed by cyclization and dehydration.

The general approach involves the reaction of this compound with the enolate of a β-keto ester or a related 1,3-dicarbonyl compound. This base-catalyzed aldol addition forms a linear intermediate containing a γ-hydroxy (protected as a silyl ether) and a β-hydroxy carbonyl system. Upon treatment with acid, the silyl ether is cleaved, and the resulting free hydroxyl group can undergo intramolecular cyclization (lactonization) with the ester functionality. Subsequent elimination of the β-hydroxy group, often facilitated by the acidic conditions, yields the furanone ring. This pathway allows for the introduction of various substituents onto the furanone core, depending on the choice of the β-keto ester.

Table 1: Representative Synthesis of a 5-(Hydroxymethyl)furanone Derivative

| Step | Reactant 1 | Reactant 2 | Key Transformation | Intermediate/Product |

|---|---|---|---|---|

| 1 | This compound | Ethyl acetoacetate (B1235776) (enolate) | Aldol Addition | Ethyl 2-acetyl-3-hydroxy-4-(tert-butyldimethylsilyloxy)butanoate |

A well-established application of this compound is in the asymmetric synthesis of vicinal amino alcohols. These motifs are prevalent in natural products and pharmaceuticals. The synthesis leverages the highly reliable chemistry of N-tert-butanesulfinyl imines, using Ellman's chiral auxiliary. researchgate.netnih.gov

The process begins with the condensation of this compound with an enantiopure tert-butanesulfinamide (either (R) or (S) enantiomer). This reaction forms the corresponding N-tert-butanesulfinyl imine with high yield. The chiral sulfinyl group serves as a powerful stereodirecting group, controlling the facial selectivity of the subsequent nucleophilic addition to the C=N double bond. nih.gov

The addition of various organometallic reagents (e.g., Grignard reagents, organolithiums) to this chiral imine proceeds with a high degree of diastereoselectivity. researchgate.net The bulky TBS-ether and the sulfinyl group work in concert to direct the incoming nucleophile to one face of the imine. The resulting adduct is a protected vicinal amino alcohol. The final step involves the removal of the sulfinyl and silyl protecting groups, typically under mild acidic conditions, to afford the desired enantioenriched vicinal amino alcohol. researchgate.netnih.gov A notable aspect of this reaction is that the observed diastereomer is often the opposite of that predicted by the standard Ellman model, suggesting a chelation-controlled mechanism may be in effect. researchgate.net

Table 2: Asymmetric Synthesis of a Vicinal Amino Alcohol

| Step | Starting Material | Reagent(s) | Transformation | Product | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | This compound | (R)-tert-Butanesulfinamide, CuSO₄ | Imine Formation | (R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide | N/A |

| 2 | N-tert-butanesulfinyl imine | Phenylmagnesium bromide (PhMgBr) | Nucleophilic Addition | Protected Amino Alcohol | >95:5 |

Mechanistic Studies and Stereochemical Control

Enamine-Based Activation of Aldehydes

Enamine catalysis is a cornerstone of modern organocatalysis, providing a powerful method for the activation of carbonyl compounds toward nucleophilic attack. nih.govsemanticscholar.org The general mechanism involves the reaction of a chiral secondary amine catalyst, such as proline, with an aldehyde to form a nucleophilic enamine intermediate. mdpi.com This activation strategy lowers the LUMO of the carbonyl compound, facilitating reactions like aldol (B89426) additions. nih.gov

In the context of (tert-Butyldimethylsilyloxy)acetaldehyde, activation would proceed via the formation of a chiral enamine. This enamine can then react with an electrophile. For instance, in a self-aldol reaction, the enamine would attack another molecule of the aldehyde. The facial selectivity of this attack is controlled by the chiral backbone of the amine catalyst, which effectively shields one face of the enamine, leading to the formation of a stereodefined carbon-carbon bond. mdpi.com While the direct organocatalytic aldol reaction of this compound is a plausible and synthetically valuable transformation, specific studies detailing this exact reaction are not prevalent in the reviewed literature. However, the principles of enamine catalysis are broadly applicable to a wide range of aldehydes, including those bearing silyloxy functionalities. nih.govsemanticscholar.org

Hydrogen Bonding Activation in Organocatalysis

Non-covalent interactions, particularly hydrogen bonding, are a subtle yet powerful tool in organocatalysis for activating electrophiles. nih.gov Chiral hydrogen-bond donors, such as thioureas or diols like TADDOL, can form a hydrogen bond with the carbonyl oxygen of this compound. This interaction polarizes the carbonyl group, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and rendering the carbonyl carbon more susceptible to nucleophilic attack. nih.gov

This activation mode is central to reactions like the vinylogous Mukaiyama aldol reaction, where a silyl (B83357) enol ether acts as the nucleophile. nih.gov A chiral catalyst can create a well-defined chiral environment around the aldehyde. For example, a proposed model for TADDOL catalysis suggests that the aldehyde is held in a specific orientation through two hydrogen bonds, leaving one of its prochiral faces preferentially exposed to the incoming nucleophile. nih.gov This leads to an enantioselective transformation. Additionally, evidence suggests that formyl C–H⋯O hydrogen bonds between the aldehyde's own formyl proton and a ligand on a Lewis acid catalyst can contribute to stabilizing the transition state assembly, further influencing reactivity and selectivity. rsc.org

Catalyst Control vs. Substrate Control in Stereoselective Reactions

The stereochemical outcome of additions to chiral aldehydes like this compound is determined by a competition between catalyst control and substrate control.

Substrate control refers to the inherent facial bias of the substrate itself, where existing stereocenters direct the approach of an incoming nucleophile. For α- and β-silyloxy aldehydes, the bulky tert-butyldimethylsilyl (TBS) group typically dictates the stereochemistry via a non-chelated, sterically-governed pathway, as described by the Felkin-Anh model. acs.orgnih.gov This inherent preference generally leads to the formation of the anti diol product. acs.org

Catalyst control , conversely, is achieved when a chiral catalyst or reagent overrides the substrate's intrinsic preference to favor a different stereochemical outcome. nih.govpnas.org This is powerfully demonstrated in additions to β-silyloxy aldehydes. While substrate control predicts the Felkin-Anh product, the introduction of specific Lewis acids can enforce a chelation-controlled pathway. acs.orgnih.gov By coordinating to both the carbonyl oxygen and the β-silyloxy oxygen, the Lewis acid forces the molecule into a rigid cyclic conformation that directs the nucleophile to the opposite face, yielding the syn (chelation-controlled) product. nih.gov This reversal of diastereoselectivity highlights a successful transition from a substrate-controlled regime to a catalyst-controlled one, significantly enhancing synthetic versatility. nih.govnih.gov

Transition State Models

The stereoselectivity of nucleophilic additions to this compound can be rationalized using several established transition state models.

Felkin-Anh Model: In the absence of a strongly chelating metal, this is the governing model. wikipedia.org Due to the steric bulk and weak coordinating ability of the silyloxy group, a non-chelation pathway is followed. acs.orgnih.gov The largest substituent on the adjacent carbon (in this case, the CH₂OTBS group) orients itself perpendicular to the carbonyl C=O bond to minimize steric strain. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approx. 107°) from the face opposite the large group, leading to the anti diastereomer as the major product. uwindsor.calibretexts.org

Cram-Chelate Model: This model becomes relevant when a suitable Lewis acid (e.g., EtZnOTf, Me₂AlCl) is present that can coordinate to both the carbonyl oxygen and the β-silyloxy oxygen. nih.govresearchgate.net This chelation forms a rigid, six-membered ring-like transition state. The aldehyde's side chain is locked in a specific conformation, forcing the nucleophile to attack from the less hindered face of this cyclic structure, leading to the syn diastereomer. acs.orgresearchgate.net

Zimmerman-Traxler Model: For aldol reactions involving metal enolates (e.g., boron or lithium enolates) reacting with this compound, the Zimmerman-Traxler model predicts the stereochemical outcome. harvard.edu It postulates a chair-like, six-membered cyclic transition state involving the metal center, the enolate oxygen, the enolate double bond, and the aldehyde. libretexts.org The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize 1,3-diaxial interactions, which determines the relative stereochemistry (syn or anti) of the product. harvard.edu

Open Transition States: In some Lewis acid-catalyzed reactions, such as the Mukaiyama aldol addition, a defined cyclic transition state may not be involved. organic-chemistry.org In these "open" transition states, the stereochemical prediction is more complex, depending on the minimization of steric and dipole interactions in an acyclic arrangement. libretexts.org

Nonstatistical Dynamics in Rearrangement Reactions

Transition state theory (TST) is a foundational model in chemical kinetics that assumes a statistical distribution of energy in the reacting molecule. nih.govroyalsocietypublishing.org However, some reactions exhibit nonstatistical dynamics, where the system proceeds from the transition state to products faster than energy can redistribute throughout all vibrational modes. researchgate.netmercuryconsortium.org This can lead to product distributions that differ from TST predictions. acs.org

Such phenomena are often explored computationally through molecular dynamics simulations and are observed in reactions involving post-transition state bifurcations or very fast reaction timescales relative to intramolecular vibrational energy redistribution (IVR). nih.govresearchgate.net While nonstatistical dynamics have been identified in various organic reactions, including cycloadditions and unimolecular decompositions, specific studies investigating these effects in rearrangement reactions involving this compound are not prominent in the surveyed literature. nih.govacs.org The study of such dynamics typically requires specialized experimental and computational techniques and has so far focused on other types of molecular systems.

Chelation-Controlled Additions

A significant advancement in the stereocontrolled synthesis involving β-silyloxy aldehydes is the development of general methods for chelation-controlled additions. acs.orgnih.gov Conventionally, silyl protecting groups are considered too bulky and weakly coordinating to participate in chelation, thus favoring Felkin-Anh products. acs.orgnih.gov However, research has demonstrated that this inherent substrate bias can be overcome.

By employing specific Lewis acids, such as ethylzinc (B8376479) triflate (EtZnOTf) or ethylzinc nonaflate (EtZnONf), in weakly coordinating solvents, it is possible to force the TBS-protected aldehyde to form a chelate. nih.gov The Lewis acid coordinates to both the carbonyl and the β-silyloxy group, creating a rigid six-membered intermediate. This chelation reverses the intrinsic diastereoselectivity, providing the syn addition product with high selectivity. This method effectively overrides the Felkin-Anh model's prediction. nih.gov

The following table illustrates the effect of the Lewis acid in controlling the diastereoselectivity of the addition of diethylzinc (B1219324) to (R)-3-(tert-butyldimethylsilyloxy)-2-methylpropanal, a close analog of the title compound.

| Entry | Lewis Acid Additive | Diastereomeric Ratio (Chelation:Felkin) | Yield (%) |

|---|---|---|---|

| 1 | None | 3.5 : 1 | <10 |

| 2 | EtZnOTf | 15 : 1 | 85 |

| 3 | EtZnONf | >20 : 1 | 83 |

Table 1. Effect of Lewis Acid on Diastereoselectivity. Data sourced from related studies on β-silyloxy aldehydes. nih.gov

This strategic use of Lewis acids to enforce chelation provides a powerful tool for accessing product diastereomers that are otherwise disfavored. nih.gov

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems

The efficiency and selectivity of reactions involving (tert-Butyldimethylsilyloxy)acetaldehyde are intrinsically linked to the catalyst employed. Future research is increasingly focused on designing novel catalytic systems that can overcome existing limitations. An emerging trend is the development of synergistic catalytic systems that combine organocatalysts with transition metals. For instance, a chiral aldehyde-nickel dual catalytic system could be explored for direct asymmetric α-propargylation reactions using this compound as the substrate. This approach could produce structurally diverse, non-proteinogenic α-amino acid ester precursors with high enantioselectivity. nih.gov

Furthermore, the concept of using aldehydes themselves as organocatalysts opens new possibilities. nih.gov Research into destabilized aldehydes, such as formaldehyde, has shown their potential in facilitating reactions like hydroaminations and hydrations. nih.gov Future work could investigate whether this compound or its derivatives can act as catalysts in specific contexts, potentially mimicking enzymatic systems where cofactors like pyridoxal (B1214274) activate substrates through imine formation. nih.gov The development of catalysts that operate in concert, such as a chiral secondary amine activating an aldehyde via an iminium-ion while a multiple H-bond donor catalyst activates a nucleophile, represents a sophisticated strategy to control reactivity and stereoselectivity in reactions involving silyloxyacetaldehydes. mdpi.com

Expanded Substrate Scope in Asymmetric Synthesis

A primary goal in modern organic synthesis is to expand the range of substrates that can be coupled efficiently and stereoselectively. This compound is a valuable reagent in this context, capable of acting as both an aldol (B89426) donor and acceptor. This dual reactivity has been leveraged in the stereocontrolled synthesis of key intermediates like erythrose. Future efforts will likely focus on expanding the scope of coupling partners in asymmetric reactions.

One promising area is the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming process. pitt.edu While challenging, the use of chiral boron enolates in diastereoselective aldol couplings with aldehydes has proven effective and could be further optimized for this compound to construct complex polyketide frameworks. nih.govnih.gov Similarly, exploring its reaction with a broader range of nucleophiles, such as chiral allyltrichlorostannanes, could provide access to complex homoallylic alcohols with high diastereoselectivity. The development of organocatalytic methods, particularly those using proline and its derivatives to form enamine intermediates, will continue to be a major focus for expanding the asymmetric functionalization of this and other α-heteroatom-substituted acetaldehydes. nih.gov

| Reaction Type | Potential Coupling Partner | Catalytic System | Potential Product Class |

|---|---|---|---|

| Asymmetric Aldol Reaction | Ketones, other Aldehydes | Proline-based Organocatalysts, Chiral Boron Enolates | β-Hydroxy Carbonyls, Polyketides |

| Asymmetric Allylation | Chiral Allyltrichlorostannanes | Lewis Acids | Homoallylic Alcohols |

| Asymmetric Mannich Reaction | Imines | Organocatalysts (e.g., Cinchona alkaloids) | β-Amino Carbonyls |

| Asymmetric Michael Addition | Nitroolefins, Enones | Bifunctional Thiourea (B124793)/Squaramide Catalysts | γ-Nitro Aldehydes, δ-Keto Aldehydes |

Bioinspired Transformations utilizing this compound

Nature provides a blueprint for highly selective and efficient chemical transformations, and emulating these processes is a growing area of research. Aldehydes play a central role in biochemistry, often activated by enzymes through the formation of Schiff bases (imines). nih.gov Future research could focus on developing bio-inspired catalytic systems that mimic this mode of activation for this compound. For example, primary amine catalysts could be used to generate reactive iminium ions, lowering the LUMO of the aldehyde and facilitating nucleophilic attack under mild conditions.

Another avenue involves the use of enzymes directly. While natural enzymes may not readily accept a bulky, silylated substrate, the field of directed evolution offers powerful tools to engineer enzyme substrate scope. ox.ac.uk Future work could involve engineering aldolases or other carbon-carbon bond-forming enzymes to accept this compound, enabling its incorporation into biocatalytic cascades for the synthesis of complex molecules. ox.ac.uk Understanding how simple aldehydes interact with and sometimes inhibit lysine-dependent enzymes can also provide valuable insights for designing biomimetic catalysts or probes. wiley-vch.de

Exploration of New Synthetic Pathways

This compound has proven its value as a key intermediate in the total synthesis of numerous complex natural products, including (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A. Analysis of these syntheses reveals its application in sophisticated, multi-step sequences. For instance, in the synthesis of ambruticin, the related 2-(tert-butyldimethylsilyloxy)propanal undergoes a tin(IV) chloride mediated Prins cyclization with a homoallylic alcohol to stereoselectively construct a tetrahydropyran (B127337) ring. nih.gov In the synthesis of leucascandrolide A, a key step involves a diastereoselective aldol reaction between a boron enolate and an aldehyde fragment, showcasing a powerful method for building stereochemical complexity. nih.gov

The exploration of new synthetic pathways will focus on leveraging the aldehyde's reactivity in novel cyclization and coupling reactions. For example, its use in Lewis acid-promoted annulations to produce dihydropyrans is a powerful strategy that could be expanded to different ring systems. organic-chemistry.org Furthermore, developing new routes to this compound and its derivatives is also an active area. One known synthesis involves the reaction of an aldehyde with tert-butyldimethylsilyl chloride and an imine. nih.gov Future research could aim for more atom-economical or catalytic methods of preparation. The development of novel cascade reactions, where this compound participates in a sequence of bond-forming events in a single pot, represents a significant goal for enhancing synthetic efficiency.

Computational Studies and Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. Computational chemistry provides powerful tools for elucidating these mechanisms at a molecular level. Future research will increasingly apply methods like Density Functional Theory (DFT) to study reactions involving this compound. rsc.orgresearchgate.net Such studies can map out entire potential energy surfaces, identify transition state structures, and explain the origins of stereoselectivity in organocatalyzed reactions. rsc.org

For example, DFT studies on the cycloaddition of aldehydes with homophthalic anhydride (B1165640) catalyzed by bifunctional squaramides have shown that the catalyst first binds and deprotonates the anhydride, which then adds to the aldehyde activated by the catalyst's ammonium (B1175870) group. rsc.org Similar computational approaches can be applied to aldol or Michael additions involving this compound to understand the precise non-covalent interactions (e.g., hydrogen bonding) between the substrate, nucleophile, and catalyst that govern enantioselectivity. mdpi.com Variational transition-state theory and other kinetic modeling techniques, which have been used to study acetaldehyde (B116499) formation and reactivity, can be adapted to predict reaction rates and tunneling effects in transformations of its silylated counterpart. These theoretical insights will be invaluable for moving beyond trial-and-error discovery and toward the rational design of next-generation catalysts and synthetic methods.

| Computational Method | Area of Investigation | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Organocatalyzed Aldol/Michael Reactions | Transition state geometries, activation energies, origin of stereoselectivity, role of non-covalent interactions. rsc.orgmdpi.com |

| Intrinsic Reaction Coordinate (IRC) | Reaction Pathway Analysis | Confirmation of transition states connecting reactants and products. |

| Coupled Cluster (e.g., CCSD(T)) | High-Accuracy Energy Calculations | Refinement of DFT-calculated energies for critical points on the potential energy surface. |

| RRKM/Master Equation Theory | Kinetics of Unimolecular Reactions | Prediction of pressure and temperature-dependent rate constants for isomerization or decomposition pathways. |

Q & A